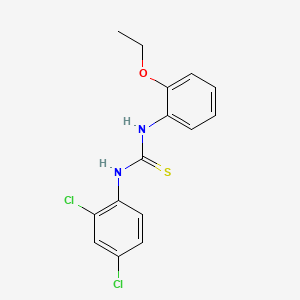
N-(2,4-dichlorophenyl)-N'-(2-ethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-N'-(2-ethoxyphenyl)thiourea, commonly known as Diuron, is a widely used herbicide that belongs to the family of substituted ureas. It was first introduced in the 1950s and has since been used extensively in agriculture, horticulture, and forestry to control weeds and grasses. Diuron is also used in non-agricultural settings, such as golf courses, parks, and residential areas.
Mécanisme D'action
Diuron works by inhibiting photosynthesis in plants, specifically by blocking the electron transport chain in the thylakoid membranes of chloroplasts. This prevents the production of ATP and NADPH, which are essential for plant growth and survival.
Biochemical and physiological effects:
In addition to its effects on photosynthesis, Diuron has been shown to have other biochemical and physiological effects on plants. Studies have found that Diuron can alter the expression of genes involved in stress response and defense mechanisms, as well as affect the activity of enzymes involved in carbohydrate metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is a useful tool for studying photosynthesis and plant growth in the laboratory setting. Its mode of action is well understood, and it is relatively easy to apply to plants. However, Diuron's toxicity to non-target organisms and potential environmental impact should be taken into consideration when using it in experiments.
Orientations Futures
There are several areas of future research related to Diuron. One area of interest is the development of alternative herbicides that are less harmful to the environment. Another area of research is the potential use of Diuron in combination with other herbicides to improve weed control. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Diuron on plants and non-target organisms.
Méthodes De Synthèse
Diuron can be synthesized by reacting 2,4-dichlorophenyl isocyanate with 2-ethoxyaniline in the presence of a catalyst such as triethylamine. The reaction yields Diuron as a white crystalline solid, which is then purified by recrystallization.
Applications De Recherche Scientifique
Diuron has been the subject of extensive scientific research due to its widespread use and potential environmental impact. Studies have investigated its effects on soil and water quality, as well as its toxicity to non-target organisms such as fish, amphibians, and aquatic invertebrates. Researchers have also explored the potential of Diuron as a tool for studying photosynthesis and plant growth.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c1-2-20-14-6-4-3-5-13(14)19-15(21)18-12-8-7-10(16)9-11(12)17/h3-9H,2H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIDFFJNZITNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(2-ethoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5809354.png)

![N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5809374.png)

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5809389.png)
![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-2-furohydrazide](/img/structure/B5809399.png)

![5-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5809407.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5809409.png)


![N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5809418.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide](/img/structure/B5809420.png)